molecular formula C12H9Cl2N3OS B11990268 5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone

5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone

Cat. No.: B11990268
M. Wt: 314.2 g/mol
InChI Key: ADXFRNKHMYIVPJ-OMCISZLKSA-N
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Description

5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(2,5-dichlorophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting tumor growth.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can interact with biological molecules in unique ways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dichlorophenyl)-2-furoic acid: Shares the same furan ring and dichlorophenyl group but lacks the thiosemicarbazone moiety.

    Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazone groups but different aromatic or heterocyclic rings.

Uniqueness

5-(2,5-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is unique due to the combination of its furan ring, dichlorophenyl group, and thiosemicarbazone moiety

Properties

Molecular Formula

C12H9Cl2N3OS

Molecular Weight

314.2 g/mol

IUPAC Name

[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C12H9Cl2N3OS/c13-7-1-3-10(14)9(5-7)11-4-2-8(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+

InChI Key

ADXFRNKHMYIVPJ-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/NC(=S)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=S)N)Cl

Origin of Product

United States

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